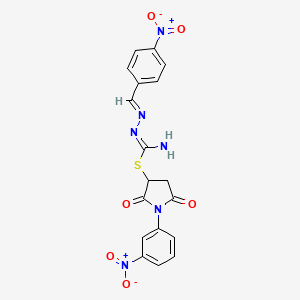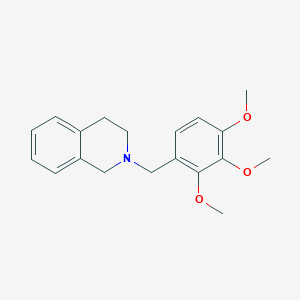
N-phenyl-N'-9H-xanthen-9-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-9H-xanthen-9-ylthiourea, also known as PXU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PXU is a thiourea derivative of xanthene, which is a fluorescent dye commonly used in biological and chemical experiments. In
Scientific Research Applications
N-phenyl-N'-9H-xanthen-9-ylthiourea has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. This compound is a fluorescent dye that emits light in the red region of the spectrum, making it useful for imaging biological samples. This compound has also been used to label proteins for detection and purification purposes.
Mechanism of Action
The mechanism of action of N-phenyl-N'-9H-xanthen-9-ylthiourea is not well understood, but it is believed to involve the formation of a complex with proteins or other biomolecules. This complex formation can alter the fluorescence properties of this compound and allow for its detection or imaging.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This compound has also been shown to be stable under a wide range of pH and temperature conditions, making it useful for experiments in various environments.
Advantages and Limitations for Lab Experiments
N-phenyl-N'-9H-xanthen-9-ylthiourea has several advantages for use in lab experiments. It is a highly fluorescent dye that emits in the red region of the spectrum, making it useful for imaging biological samples. This compound is also stable under a wide range of conditions, making it useful for experiments in various environments. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in some experimental conditions.
Future Directions
There are several potential future directions for research on N-phenyl-N'-9H-xanthen-9-ylthiourea. One area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Another area of interest is the development of new applications for this compound, such as its use in drug delivery or as a biosensor. Additionally, further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a highly fluorescent dye that emits in the red region of the spectrum, making it useful for imaging biological samples. This compound has several advantages for use in lab experiments, including its stability under a wide range of conditions. However, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-phenyl-N'-9H-xanthen-9-ylthiourea involves the reaction of 9H-xanthen-9-one with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by acidification and filtration. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
1-phenyl-3-(9H-xanthen-9-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c24-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUJLXQZPVFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)




![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)